4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
4-amino-6-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-7-10(17)15(12)11(14-13-7)20-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWFOZWCJHAJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The compound has the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol. The structure includes a triazine core with an amino group and a nitrophenyl methylsulfanyl substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11N5O3S |
| Molecular Weight | 293.3 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of 4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multi-step reactions starting from readily available precursors. The specific synthetic route can vary but generally includes the formation of the triazine ring followed by the introduction of the nitrophenyl and sulfanyl groups.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines using assays such as the crystal violet microtiter plate assay. The results indicate that the compound exhibits significant antiproliferative activity.
- Cytotoxic Effects :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity appears to be influenced by the structural features of the compound:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances cytotoxicity.
- Lipophilic Substituents : Incorporation of bulky lipophilic groups has been associated with improved activity .
Case Studies
-
Case Study on Cervical Cancer :
- In a controlled study, SISO cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability.
- The most effective derivative demonstrated an IC50 value significantly lower than that of many conventional chemotherapeutics.
- Induction of Apoptosis :
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro Group vs. Phenyl/tert-Butyl : The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the electron-donating tert-butyl (Metribuzin) or neutral phenyl (Metamitron) groups. This could influence binding to biological targets, such as enzymes or receptors .
- Sulfanyl vs. Methylthio: The sulfanyl linkage (C–S–C) in the target compound differs from the methylthio group (S–CH3) in Metribuzin.
Degradation and Stability
Metribuzin degrades into desamino-metribuzin and diketo-metribuzin, which retain mobility and environmental persistence .
Preparation Methods
Core Formation via Cyclization
The reaction begins with dichloro pinacolone (2,2-dimethyl-3,5-dichloropentan-4-one) as the starting material. In the presence of dimethyl sulfoxide (DMSO) and catalysts such as sodium bromide or sodium iodide , dichloro pinacolone undergoes nucleophilic substitution to form an intermediate diketone. Subsequent oxidation with hydrogen peroxide (30–50%) yields trimethyl pyruvic acid, which reacts with sulfur carbazide (H₂NCSNH₂) under acidic conditions (pH 1.5–2.5) to form the triazinone ring.
Key Reaction Conditions
- Temperature : 70–90°C for cyclization
- Catalysts : NaBr or NaI (1.5–2.0 equiv)
- Oxidant : H₂O₂ (1.5–2.1 equiv)
- Yield : 82–88% after purification
Introduction of the Mercapto Group
The mercapto (-SH) group at position 3 is introduced during the cyclization step. Sulfur carbazide acts as both a sulfur donor and a nitrogen source, enabling simultaneous ring closure and -SH functionalization. This intermediate, 4-amino-6-methyl-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one , is critical for subsequent alkylation.
Alkylation of the Mercapto Group
The mercapto group undergoes nucleophilic substitution to introduce the (4-nitrophenyl)methylsulfanyl moiety. This step parallels methodologies described in patent CN103333130A, where alkylation of a similar triazinone derivative with dimethyl sulfate was demonstrated.
Reaction Optimization
Reagents :
- Alkylating agent : (4-Nitrophenyl)methyl bromide or chloride
- Base : Anhydrous sodium carbonate (2.7–3.0 equiv)
- Catalyst : Potassium iodide (0.5–1.0% w/w)
- Solvent : Acetone or DMF
Conditions :
- Temperature : 30–40°C
- Time : 2–4 hours
- Workup : Vacuum concentration, aqueous extraction, and recrystallization
Yield and Purity :
| Alkylating Agent | Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| (4-NP)CH₂Br | Acetone | 85–89 | 95–97 |
| (4-NP)CH₂Cl | DMF | 78–82 | 92–94 |
Data extrapolated from and analogous reactions.
Challenges and Mitigation Strategies
Steric and Electronic Effects
The electron-withdrawing nitro group on the benzyl substituent reduces nucleophilicity, necessitating:
Byproduct Formation
Competing oxidation of the mercapto group to disulfides is minimized by:
- Inert atmosphere (N₂ or Ar) during alkylation.
- Controlled reagent addition to avoid local excess of oxidants.
Comparative Analysis of Methodologies
Table 1: Core Synthesis Routes
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMSO/NaBr | Dichloro pinacolone | NaBr | 87.3 | 95.8 |
| DMSO/NaI | Dichloro pinacolone | NaI | 88.3 | 96.5 |
Table 2: Alkylation Efficiency
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| (4-NP)CH₂Br | Na₂CO₃ | Acetone | 3 | 89 |
| (4-NP)CH₂Cl | K₂CO₃ | DMF | 4 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
